
Methyl 17-cyclopropylheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 17-cyclopropylheptadecanoate is an organic compound that belongs to the class of fatty acid esters It is characterized by a long carbon chain with a cyclopropyl group attached to the 17th carbon and a methyl ester group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-cyclopropylheptadecanoate typically involves the esterification of 17-cyclopropylheptadecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 17-cyclopropylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 17-cyclopropylheptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Methyl 17-cyclopropylheptadecanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Methyl heptadecanoate: Similar in structure but lacks the cyclopropyl group.
Methyl margarate: Another fatty acid ester with a different carbon chain length.
Uniqueness
Methyl 17-cyclopropylheptadecanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60128-87-2 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
methyl 17-cyclopropylheptadecanoate |
InChI |
InChI=1S/C21H40O2/c1-23-21(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20-18-19-20/h20H,2-19H2,1H3 |
Clave InChI |
VZFOQMATGOSKBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)
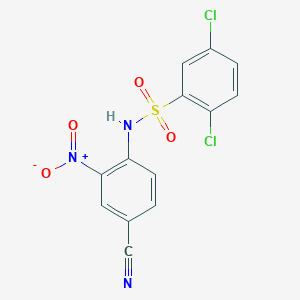
![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
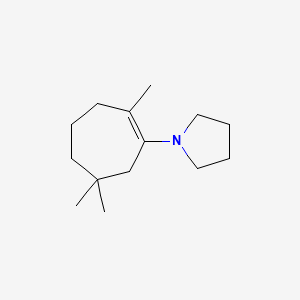


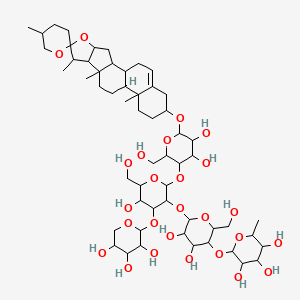
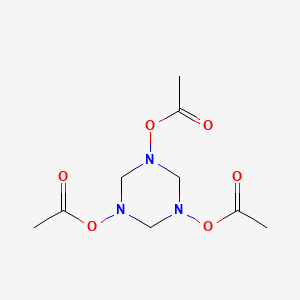
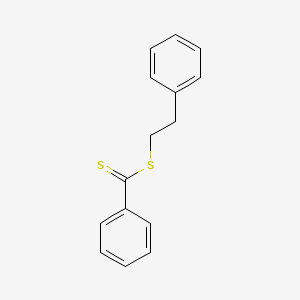
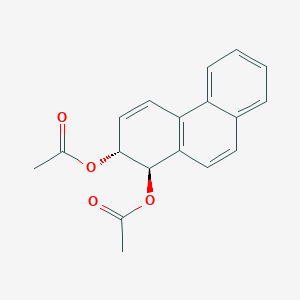

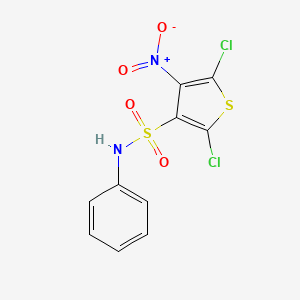
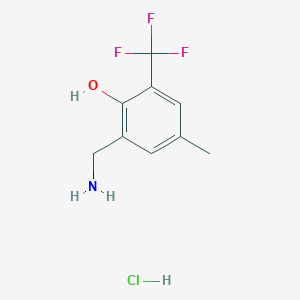
![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
